![molecular formula C17H21NO3 B15335102 Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B15335102.png)
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an isoxazole ring substituted with an ethyl ester and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
The synthesis of Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a nitrile oxide and an alkyne.
Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation, where tert-butyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness, yield, and purity of the final product.
Analyse Chemischer Reaktionen
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to a more saturated ring system.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate: Lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
Mthis compound: Has a methyl ester instead of an ethyl ester, which may influence its solubility and pharmacokinetic properties.
3-[4-(tert-Butyl)phenyl]-5-methylisoxazole-4-carboxylic acid: The free carboxylic acid form, which may have different reactivity and biological effects compared to the ester form.
The presence of the tert-butyl group and the ethyl ester in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
ethyl 3-(4-tert-butylphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H21NO3/c1-6-20-16(19)14-11(2)21-18-15(14)12-7-9-13(10-8-12)17(3,4)5/h7-10H,6H2,1-5H3 |
InChI-Schlüssel |
HSDONQADGYATQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(ON=C1C2=CC=C(C=C2)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
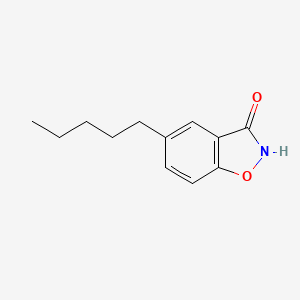
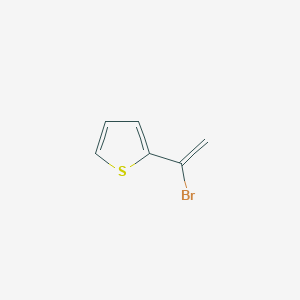
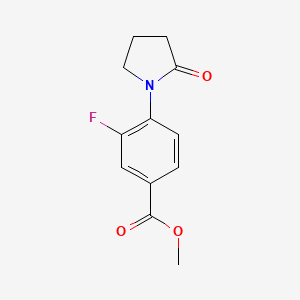
![1,4-Dichloropyridazino[4,5-d]pyridazine](/img/structure/B15335080.png)
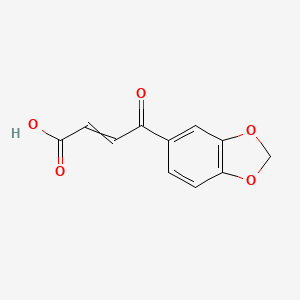
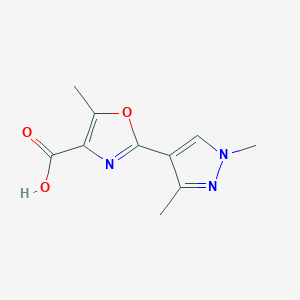
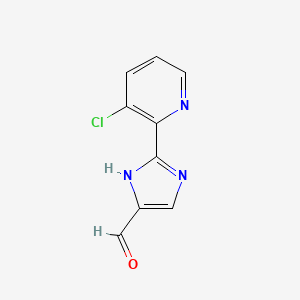
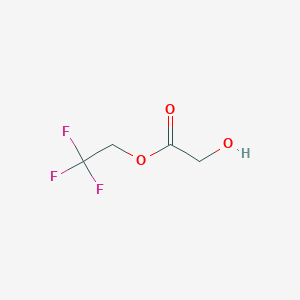
![ditert-butyl 11-bromo-4,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,8-dicarboxylate](/img/structure/B15335090.png)
